molecular formula C15H18N2O4 B062941 N-Boc-DL-3-Cyanophenylalanine CAS No. 191872-32-9

N-Boc-DL-3-Cyanophenylalanine

Cat. No.: B062941
CAS No.: 191872-32-9
M. Wt: 290.31 g/mol
InChI Key: FDQDHMZKOPOWFE-UHFFFAOYSA-N
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Description

N-Boc-DL-3-Cyanophenylalanine: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyano group attached to the phenyl ring. This compound is primarily used in peptide synthesis and proteomics research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with commercially available 3-cyanophenylalanine.

    Protection Step: The amino group of 3-cyanophenylalanine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the protection is complete.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure N-Boc-DL-3-Cyanophenylalanine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include automated synthesis and purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Boc-DL-3-Cyanophenylalanine can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 3-carboxyphenylalanine derivatives.

    Reduction: Formation of 3-aminophenylalanine derivatives.

    Substitution: Formation of substituted phenylalanine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of peptides and proteins.
  • Acts as a building block in the development of novel amino acid derivatives.

Biology:

  • Utilized in the study of protein structure and function.
  • Serves as a probe in biochemical assays to investigate enzyme activity.

Medicine:

  • Potential applications in drug development and design.
  • Used in the synthesis of peptide-based therapeutics.

Industry:

  • Employed in the production of specialty chemicals and materials.
  • Used in the development of advanced materials for biotechnology applications.

Mechanism of Action

Mechanism of Action: N-Boc-DL-3-Cyanophenylalanine exerts its effects primarily through its incorporation into peptides and proteins. The Boc protecting group prevents unwanted side reactions during peptide synthesis, ensuring the correct sequence and structure of the final product. The cyano group can participate in various chemical reactions, allowing for further functionalization of the compound.

Molecular Targets and Pathways:

    Proteins and Enzymes: Incorporated into peptides and proteins to study their structure and function.

    Biochemical Pathways: Used as a probe to investigate enzyme activity and protein interactions.

Comparison with Similar Compounds

    N-Boc-DL-4-Cyanophenylalanine: Similar structure but with the cyano group at the 4-position of the phenyl ring.

    N-Boc-DL-3-Aminophenylalanine: Similar structure but with an amino group instead of a cyano group.

Uniqueness:

  • The presence of the cyano group at the 3-position provides unique reactivity and functionalization options.
  • The Boc protecting group ensures selective reactions during peptide synthesis, making it a valuable tool in synthetic chemistry.

Biological Activity

N-Boc-DL-3-Cyanophenylalanine is a non-canonical amino acid that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological interactions, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • IUPAC Name : (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoate
  • Molecular Formula : C15H17N2O4
  • Molecular Weight : 289.31 g/mol
  • Assay (HPLC) : >94.0% purity .

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions. The presence of the cyanophenyl group also contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Boc-Protected Amino Acid : The amino group is protected using the Boc group to prevent unwanted reactions during synthesis.
  • Introduction of the Cyanophenyl Moiety : This step often involves coupling reactions with suitable precursors to introduce the cyanophenyl group onto the propanoic acid structure.
  • Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological studies.

Interaction Studies

This compound has been studied for its interactions with various biological targets, particularly proteins and enzymes relevant to disease pathways. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) have been employed to evaluate its binding affinities. These studies suggest that the compound may act as a potential inhibitor or modulator in specific enzymatic pathways.

Therapeutic Potential

Research indicates that non-canonical amino acids like this compound can confer resistance to proteolytic degradation, making them valuable in drug development . Their ability to modify protein structures can enhance the stability and efficacy of therapeutic agents.

Case Studies and Research Findings

  • Protease Inhibition : In a study examining non-canonical amino acids, this compound was shown to inhibit specific proteases, suggesting its potential as a therapeutic agent in diseases where protease activity is dysregulated .
  • Structural Biology Applications : The incorporation of this compound into proteins has been utilized in structural biology to study protein folding and function. For example, it has been employed in auxotrophic methods to replace canonical amino acids, allowing for detailed structural analyses via X-ray crystallography .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundCyanophenyl group; Boc protectionUsed extensively in peptide synthesis
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acidChiral center present; similar functional groupsEnantiomeric forms may exhibit different activities
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acidChiral center present; similar functional groupsEnantiomeric forms may exhibit different activities

This table highlights the similarities and differences between this compound and its related compounds, emphasizing its role in peptide synthesis and potential therapeutic applications.

Properties

IUPAC Name

3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQDHMZKOPOWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402796
Record name N-Boc-DL-3-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191872-32-9
Record name N-Boc-DL-3-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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